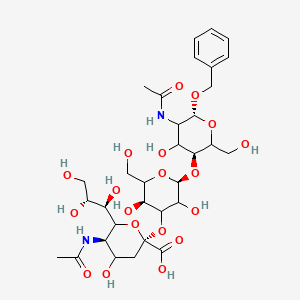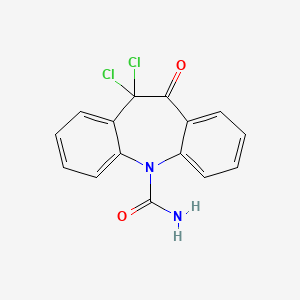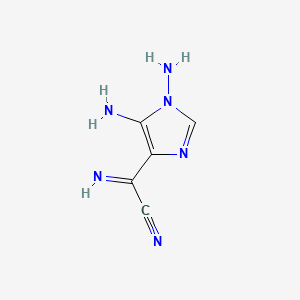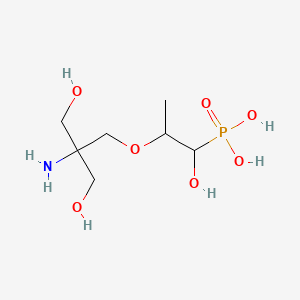
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine is a heterocyclic compound that features both an imidazole and a quinoline moiety
Aplicaciones Científicas De Investigación
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Direcciones Futuras
The future directions in the research of imidazole-containing compounds involve the development of new drugs. Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contain a 1, 3-diazole ring .
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known for their diverse chemical and biological properties, suggesting that they may interact with their targets in various ways .
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that the effects of this compound could be diverse and context-dependent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine typically involves the formation of the imidazole ring followed by its attachment to the quinoline structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring, which is then coupled with a quinoline derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives.
Comparación Con Compuestos Similares
Similar Compounds
N-(4,5-dihydro-1H-imidazol-2-yl)-6-quinoxalinamine: Similar structure but with a quinoxaline ring instead of a quinoline ring.
5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine: Contains a chlorine substituent on the quinoxaline ring.
Brimonidine Tartrate: A related compound used as an antiglaucoma agent.
Uniqueness
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine is unique due to the presence of both an imidazole and a quinoline ring, which confer distinct chemical and biological properties. This dual functionality allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Propiedades
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-9-10-3-2-6-14-12(10)5-4-11(9)17-13-15-7-8-16-13/h2-6H,7-8H2,1H3,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRZSJQZPZTROM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC=N2)NC3=NCCN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001197399 |
Source


|
| Record name | N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-6-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217439-06-9 |
Source


|
| Record name | N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-6-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217439-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-6-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[N'-Hydroyethyl-N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-2-ethylamine]-N-methyl-f](/img/no-structure.png)


![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one N-Oxide](/img/structure/B583126.png)
![[(1S,2R,3R,7R,9S,10S,12R,15R)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[(2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B583127.png)


![P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt](/img/structure/B583135.png)
![2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one](/img/structure/B583136.png)
![Methyl 3-hydroxy-4-methylfuro[3,2-b]indole-2-carboxylate](/img/structure/B583137.png)



